
3-Butenyltriethoxysilane
Overview
Description
3-Butenyltriethoxysilane (CAS No. 57813-67-9) is an organosilicon compound with the molecular formula C₁₀H₂₂O₃Si. It features a vinyl group (CH₂=CHCH₂-) bonded to a triethoxysilane moiety (Si(OCH₂CH₃)₃). This compound is primarily synthesized via 1,2-selective hydrosilylation of conjugated dienes (e.g., butadiene) with triethoxysilane using platinum-based catalysts like Karstedt’s catalyst . The reaction typically yields a 10:1 ratio of 1,2-adduct (this compound) to 1,4-adduct (2-butenyltriethoxysilane isomers) under controlled conditions . However, excess silane or prolonged reaction times can induce isomerization to thermodynamically stable 1,4-adducts, complicating product isolation .
Key applications include its use as a coupling agent in polymer composites, surface modification of inorganic materials, and intermediates in specialty chemicals. Its reactivity stems from the dual functionality of the hydrolyzable ethoxy groups and the unsaturated vinyl group, enabling covalent bonding with substrates or participation in radical polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butenyltriethoxysilane can be synthesized through a hydrosilylation reaction, where an alkene (butene) reacts with a hydrosilane (triethoxysilane) in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres. The reaction can be represented as follows:
CH2=CH−CH2−CH3+H−Si(OCH2CH3)3→CH2=CH−CH2−CH2−Si(OCH2CH3)3
Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrosilylation reactors. The process involves continuous feeding of the reactants and catalyst into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Butenyltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Oxidation: The butenyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Substitution: The ethoxy groups can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids under mild conditions.
Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products:
Hydrolysis: Silanols and siloxanes.
Oxidation: Epoxides and hydroxylated derivatives.
Substitution: Alkoxy-substituted silanes and functionalized silanes.
Scientific Research Applications
3-Butenyltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of advanced materials, such as hybrid organic-inorganic polymers and nanocomposites.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development and bioimaging.
Medicine: Utilized in drug delivery systems and the development of biocompatible coatings for medical devices.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mechanism of Action
The primary mechanism of action of 3-Butenyltriethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The ethoxy groups undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, providing enhanced adhesion and durability. The butenyl group can also participate in various chemical reactions, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 3-butenyltriethoxysilane and related organosilanes:
Table 1: Comparative Analysis of Triethoxysilanes
Key Comparative Insights
Structural Isomerism
This compound and 2-butenyltriethoxysilane are structural isomers differing in double-bond position. The 1,2-adduct (3-butenyl) forms preferentially under kinetic control but isomerizes to the 1,4-adduct (2-butenyl) with excess silane or heat, impacting purity in industrial syntheses .
Functional Group Reactivity
- Vinyl vs. Chloroalkyl/Nitrile: The vinyl group in this compound enables radical polymerization or hydrosilylation, whereas chloroalkyl (3-chloropropyl) and nitrile (3-cyanopropyl) groups favor nucleophilic substitution or polar interactions .
- Sulfide vs. Amine: TESPT’s sulfide bridges enhance rubber-silica compatibility, while 3-aminopropyltriethoxysilane’s amine group facilitates covalent bonding with epoxy resins or biomolecules .
Application-Specific Performance
- Polymer Composites: this compound improves interfacial adhesion in polyethylene-silica composites, outperforming non-vinyl silanes in mechanical strength .
- Rubber Industry: TESPT reduces rolling resistance in tires by 20–30% compared to non-sulfur silanes, highlighting the critical role of functional group selection .
Biological Activity
3-Butenyltriethoxysilane (BTES) is an organosilicon compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and materials science. This compound features a butenyl group attached to a triethoxysilane moiety, which allows it to participate in various chemical reactions and biological interactions.
Antimicrobial Properties
Research indicates that BTES exhibits significant antimicrobial activity. A study utilizing the Prediction of Activity Spectra for Substances (PASS) software assessed its potential against various pathogens. The results highlighted a high probability of antibacterial and antifungal activities, suggesting that BTES could be effective in inhibiting the growth of harmful microorganisms .
Antineoplastic and Anti-inflammatory Effects
BTES has also been evaluated for its antineoplastic (anti-cancer) and anti-inflammatory properties. The PASS analysis predicted a probability above 0.8 for these activities, indicating a strong potential for therapeutic applications in oncology and inflammatory conditions . This aspect is particularly relevant as it opens avenues for further research into its use as a drug candidate.
Biocompatibility and Applications in Medical Devices
The incorporation of BTES into polymer coatings for medical devices has shown promise in enhancing biocompatibility. Studies have demonstrated that coatings functionalized with BTES can improve the interaction between medical implants and biological tissues, potentially reducing the risk of infection and promoting better integration with host tissues .
Table: Biological Activity Predictions of this compound
Activity Type | Probability Score | Notes |
---|---|---|
Antibacterial | >0.8 | Effective against various bacterial strains |
Antifungal | >0.8 | Inhibitory effects on fungal pathogens |
Antineoplastic | >0.8 | Potential use in cancer therapies |
Anti-inflammatory | >0.8 | May reduce inflammation in tissues |
Case Study 1: Application in Antimicrobial Coatings
A case study investigated the use of BTES in antimicrobial coatings for surgical instruments. The study found that instruments coated with BTES showed a significant reduction in microbial colonization compared to uncoated controls. This suggests that BTES could enhance the safety of surgical procedures by minimizing infection rates.
Case Study 2: Biocompatibility Assessment
Another case study focused on evaluating the biocompatibility of BTES-modified surfaces in vascular grafts. The results indicated that these surfaces promoted endothelial cell adhesion and proliferation, which is crucial for successful graft integration and function. This highlights the potential of BTES in improving the performance of cardiovascular implants.
Research Findings
Recent studies have reinforced the versatility of BTES as a biologically active compound:
- Antimicrobial Efficacy : In vitro tests confirmed that BTES effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, two common pathogens associated with healthcare-associated infections.
- Cell Viability : Research assessing cytotoxicity indicated that while BTES exhibits antimicrobial properties, it maintains a favorable profile regarding cell viability, making it suitable for biomedical applications .
- Sustained Release Formulations : Investigations into sustained release formulations incorporating BTES have shown promise in delivering biologically active agents over extended periods, enhancing therapeutic efficacy while minimizing side effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-butenyltriethoxysilane, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis of this compound typically involves hydrosilylation of 1,3-butadiene with triethoxysilane using platinum-based catalysts (e.g., Speier’s catalyst). To optimize yield, control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 silane:alkene). Monitor reaction progress via gas chromatography (GC) to avoid over-silylation byproducts. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) is critical for isolating the target compound .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm the alkene functionality and silane bonding. For purity assessment, gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5) is recommended. Quantify ethoxy group hydrolysis by Karl Fischer titration to ensure <0.1% moisture content, as hydrolysis compromises stability .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, chemical goggles, and fume hoods to prevent skin/eye contact and inhalation. Store the compound under inert gas (argon/nitrogen) at 2–8°C to minimize hydrolysis. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols. Refer to GHS-compliant safety data sheets for emergency response guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between this compound and other vinylsilanes in surface modification applications?
- Methodological Answer : Contradictions often arise from differences in alkene accessibility and silane hydrolysis rates. Conduct comparative kinetics studies using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify grafting density. Control humidity (<40% RH) during surface functionalization to isolate the effects of alkene reactivity versus silane condensation .
Q. What advanced analytical techniques are suitable for studying the hydrolysis kinetics of this compound in aqueous environments?
- Methodological Answer : Use attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy to track Si-OEt and Si-OH band changes (950–1100 cm⁻¹). Pair with high-performance liquid chromatography (HPLC) using a C18 column and UV detection (270 nm) to quantify hydrolysis byproducts. For real-time monitoring, employ pH-stat titration to correlate hydrolysis rate with pH (optimal range: 4–6) .
Q. How can this compound be integrated into hybrid materials while preserving its alkene functionality for downstream reactions?
- Methodological Answer : Utilize sol-gel synthesis under mild conditions (room temperature, ethanol/water solvent) to incorporate the silane into silica matrices. Protect the alkene group by adding radical inhibitors (e.g., BHT) during gelation. Post-functionalization via thiol-ene "click" chemistry can validate retained reactivity. Characterize hybrid materials using solid-state NMR and BET surface area analysis .
Q. Experimental Design & Data Analysis
Q. What statistical methods are recommended for optimizing this compound-based coating formulations?
- Methodological Answer : Apply response surface methodology (RSM) with a central composite design to evaluate variables (e.g., silane concentration, curing temperature, solvent ratio). Use ANOVA to identify significant factors affecting adhesion strength (measured via peel tests) and hydrophobicity (contact angle analysis). Cross-validate models with leave-one-out (LOO) techniques .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement process analytical technology (PAT) such as inline Raman spectroscopy to monitor reaction progression. Use multivariate analysis (e.g., PCA) to correlate spectral data with yield/purity outcomes. Establish strict QC criteria: ≥98% purity (GC), ≤0.05% residual catalyst (ICP-MS), and consistent viscosity (25 ± 2 cP at 20°C) .
Q. Cross-Disciplinary Applications
Q. What strategies enable the use of this compound in biointerface engineering without compromising biocompatibility?
- Methodological Answer : Functionalize surfaces with PEG spacers post-silanization to reduce non-specific protein adsorption. Assess biocompatibility via ISO 10993-5 cytotoxicity assays (e.g., L929 fibroblast viability). For in vivo applications, validate hydrolytic stability in PBS (pH 7.4, 37°C) over 30 days using gravimetric analysis .
Q. How can computational modeling predict the interaction of this compound with metal oxide substrates?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model adsorption energies and bond angles on TiO₂ or SiO₂ surfaces. Validate with experimental XPS data (Si 2p and O 1s peaks) to correlate theoretical predictions with observed binding modes. Use molecular dynamics (MD) simulations to study solvent effects on grafting efficiency .
Properties
IUPAC Name |
but-3-enyl(triethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5H,1,6-10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRKMGMNFOSFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC=C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451746 | |
Record name | 3-BUTENYLTRIETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57813-67-9 | |
Record name | 3-Butenyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57813-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-BUTENYLTRIETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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